molecular formula C11H20N2O2 B1376388 (1S,4S,5S)-Tert-Butyl 5-Amino-2-Azabicyclo[2.2.1]Heptane-2-Carboxylate CAS No. 793650-60-9

(1S,4S,5S)-Tert-Butyl 5-Amino-2-Azabicyclo[2.2.1]Heptane-2-Carboxylate

Cat. No.: B1376388
CAS No.: 793650-60-9
M. Wt: 212.29 g/mol
InChI Key: HGLKMYOTFGKEDG-IWSPIJDZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(1S,4S,5S)-Tert-Butyl 5-Amino-2-Azabicyclo[2.2.1]Heptane-2-Carboxylate” is a chemical compound with the molecular formula C11H20N2O2 and a molecular weight of 212.29 . It is used for research purposes .

Scientific Research Applications

Synthesis and Molecular Structure

The synthesis of various derivatives of 7-azabicyclo[2.2.1]heptane, closely related to (1S,4S,5S)-Tert-Butyl 5-Amino-2-Azabicyclo[2.2.1]Heptane-2-Carboxylate, has been extensively studied. These compounds are synthesized as chiral cyclic amino acid esters and characterized by techniques like NMR spectroscopy and high-resolution mass spectrometry. X-ray diffraction analyses have also been used to determine their exact molecular structures, revealing intricate bicyclic arrangements comprising lactone and piperidine groups (Moriguchi et al., 2014).

Methodological Improvements in Synthesis

Significant methodological advancements have been made in the synthesis of these compounds. For instance, efficient scalable routes have been developed to synthesize enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate, a compound structurally similar to the query molecule. These methods involve innovative approaches starting from commercially available chiral lactone and have been scaled up to produce kilogram amounts (Maton et al., 2010).

Applications in Medicinal Chemistry

These compounds find extensive applications in medicinal chemistry. For example, the synthesis of bridged bicyclic morpholine amino acids, which can serve as compact modules in medicinal chemistry, has been reported. These modules potentially modulate physicochemical and pharmacokinetic properties of drug candidates and introduce intellectual properties (Kou et al., 2017).

Development of Peptidomimetics

One significant application is in the development of peptidomimetics as conformational probes. Optically pure 1-carboxy-7-azabicycloheptane amino acids, closely resembling the structure of the compound , have been prepared for this purpose. These amino acid analogues are synthesized via methods like thiolactam sulfide contraction and transannular alkylation, demonstrating their potential as versatile building blocks (Campbell & Rapoport, 1996).

Future Directions

The future directions for research on this compound would depend on its potential applications. Given that it’s used for research purposes , it could be studied in various scientific fields, depending on its properties and effects.

Properties

IUPAC Name

tert-butyl (1S,4S,5S)-5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-7-4-8(13)5-9(7)12/h7-9H,4-6,12H2,1-3H3/t7-,8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGLKMYOTFGKEDG-CIUDSAMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1CC2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2C[C@H]1C[C@@H]2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.